An In-Depth Technical Guide to 2-Chloro-5-iodobenzaldehyde
An In-Depth Technical Guide to 2-Chloro-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-5-iodobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. This document details its chemical and physical properties, outlines plausible synthetic routes based on available literature, and explores its potential applications as a key building block in the development of novel therapeutic agents.
Chemical Identity and Properties
2-Chloro-5-iodobenzaldehyde is a disubstituted benzaldehyde derivative with the chemical formula C₇H₄ClIO. Its structure features a benzene ring substituted with a chlorine atom at the 2-position, an iodine atom at the 5-position, and a formyl group at the 1-position.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 256925-54-9 | [1][2] |
| Molecular Formula | C₇H₄ClIO | [3][4] |
| Molecular Weight | 266.46 g/mol | [1][3] |
| Purity | ≥95% | [1] |
| Physical State | Solid (presumed) | General chemical knowledge |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Safety Information:
2-Chloro-5-iodobenzaldehyde is classified as a hazardous substance. According to supplier safety data, it is associated with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Spectroscopic Data
Synthesis and Experimental Protocols
While a direct and detailed experimental protocol for the synthesis of 2-Chloro-5-iodobenzaldehyde is not explicitly published, a plausible and efficient synthetic strategy involves the conversion of the readily available precursor, 2-chloro-5-iodobenzoic acid. The synthesis of this benzoic acid is well-documented in the patent literature.
Synthesis of the Precursor: 2-Chloro-5-iodobenzoic Acid
Multiple patented methods describe the synthesis of 2-chloro-5-iodobenzoic acid. A common route starts from 2-chlorobenzoic acid and proceeds through nitration, reduction, and a Sandmeyer-type reaction.
Diagram 1: Synthetic Pathway to 2-Chloro-5-iodobenzoic Acid
Caption: General synthetic scheme for the preparation of 2-chloro-5-iodobenzoic acid.
Experimental Protocol (Exemplary, based on patent literature[5]):
-
Step 1: Nitration of 2-Chlorobenzoic Acid: 2-Chlorobenzoic acid is slowly added to a mixture of concentrated sulfuric acid and nitric acid at low temperatures (-5 to 5 °C) to yield 2-chloro-5-nitrobenzoic acid.[5]
-
Step 2: Reduction of the Nitro Group: The resulting 2-chloro-5-nitrobenzoic acid is reduced to 5-amino-2-chlorobenzoic acid. A common method involves using iron powder and ammonium chloride in a solvent mixture like ethanol and water, followed by heating under reflux.[5]
-
Step 3: Diazotization and Iodination: 5-Amino-2-chlorobenzoic acid is treated with sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-10 °C) to form the corresponding diazonium salt. This intermediate is then reacted with a solution of potassium iodide to yield 2-chloro-5-iodobenzoic acid.[6] The crude product is typically purified by recrystallization.[6]
Conversion of 2-Chloro-5-iodobenzoic Acid to 2-Chloro-5-iodobenzaldehyde
The conversion of the carboxylic acid to the aldehyde can be achieved through several established synthetic methodologies. Below are two plausible, high-yield approaches.
Diagram 2: Potential Synthetic Routes to 2-Chloro-5-iodobenzaldehyde
Caption: Two common laboratory-scale methods for the conversion of a benzoic acid to a benzaldehyde.
Method A: The Weinreb Amide Approach
This two-step, one-pot procedure is known for its high yields and compatibility with various functional groups.[7]
-
Experimental Protocol (General):
-
Formation of the Weinreb Amide: 2-Chloro-5-iodobenzoic acid would first be converted to its corresponding acyl chloride using a reagent such as thionyl chloride or oxalyl chloride. The crude acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the Weinreb amide.
-
Reduction to the Aldehyde: The purified Weinreb amide is then reduced with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature. The resulting stable tetrahedral intermediate is then hydrolyzed upon workup to yield 2-Chloro-5-iodobenzaldehyde.
-
Method B: Reduction-Oxidation Sequence
This is a classic and reliable two-step method.
-
Experimental Protocol (General):
-
Reduction of the Carboxylic Acid: 2-Chloro-5-iodobenzoic acid is reduced to the corresponding benzyl alcohol, (2-chloro-5-iodophenyl)methanol, using a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF).
-
Oxidation of the Benzyl Alcohol: The resulting alcohol is then oxidized to the aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium chlorochromate (PCC) or the Dess-Martin periodinane.
-
Applications in Drug Discovery and Development
Halogenated benzaldehydes are valuable building blocks in medicinal chemistry due to their ability to participate in a wide range of chemical transformations to form complex molecular scaffolds. The presence of both a chloro and an iodo substituent on the aromatic ring of 2-Chloro-5-iodobenzaldehyde offers distinct reactivity profiles for each halogen, allowing for selective functionalization in multi-step syntheses.
While specific examples detailing the use of 2-Chloro-5-iodobenzaldehyde in the synthesis of marketed drugs are not prevalent in the literature, its precursor, 2-chloro-5-iodobenzoic acid, is a known intermediate in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. This strongly suggests that 2-Chloro-5-iodobenzaldehyde is a highly relevant and potentially crucial building block for the synthesis of novel analogues in this and other classes of therapeutic agents.
The aldehyde functionality can be readily transformed into a variety of other functional groups or used in condensation reactions to build heterocyclic systems, which are common motifs in many biologically active molecules.
Diagram 3: Potential Applications in Medicinal Chemistry
Caption: The utility of 2-Chloro-5-iodobenzaldehyde in the synthesis of diverse chemical structures for drug discovery.
Conclusion
2-Chloro-5-iodobenzaldehyde is a valuable synthetic intermediate with significant potential for application in the fields of medicinal chemistry and drug development. While detailed physical and spectroscopic data are not yet widely available, its synthesis from the corresponding benzoic acid is feasible through established chemical transformations. The unique substitution pattern of this molecule makes it an attractive starting material for the synthesis of novel and complex organic molecules, and its role as a potential precursor to important therapeutic agents warrants further investigation and characterization. Researchers are encouraged to contribute to the body of knowledge on this compound by publishing their findings on its properties and synthetic utility.
References
- 1. 256925-54-9 Cas No. | 2-Chloro-5-iodobenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 2. 2-Chloro-5-iodobenzaldehyde | 256925-54-9 [sigmaaldrich.com]
- 3. 2-Chloro-5-iodobenzaldehyde | CAS#:256925-54-9 | Chemsrc [chemsrc.com]
- 4. PubChemLite - 2-chloro-5-iodobenzaldehyde (C7H4ClIO) [pubchemlite.lcsb.uni.lu]
- 5. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
